GC Retention Index: Definitive Chromatographic Fingerprint for Analytical Selectivity
The TMS derivative of 2-octanol exhibits a Kovats retention index of 1091.27 on a standard 5%-phenyl-95%-dimethylpolysiloxane capillary column, determined against an n-alkane ladder (C₁₀–C₃₆) [1]. This value is distinct from the retention behavior of the underivatized parent 2-octanol and from TMS ethers of primary octanols or branched isomers. In GC-MS-based metabolomics, where TMS derivatization is the universal method for volatilizing polar metabolites, the RI value serves as an orthogonal identification parameter alongside the mass spectrum, with the predicted EI-MS spectrum (70 eV, positive mode) showing a characteristic fragmentation pattern dominated by m/z fragments consistent with the C₁₁H₂₆OSi structure [2].
| Evidence Dimension | Kovats Retention Index (RI) on 5%-phenyl-95%-dimethylpolysiloxane capillary column |
|---|---|
| Target Compound Data | RI = 1091.27 (2-Octanol, 1 TMS derivative) |
| Comparator Or Baseline | Underivatized 2-octanol: lower RI (more polar, earlier elution); Primary octanol TMS ether: RI differs due to linear vs. branched alkyl chain; 2-Ethylhexyl TMS ether (CAS 71504-20-6): isomeric but sterically distinct, yielding different RI |
| Quantified Difference | The RI of 1091.27 is a compound-specific chromatographic constant; substitution with any other TMS ether would shift the RI, compromising library-matched identification |
| Conditions | GC-MS; Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column; RI calibrated against n-alkanes C₁₀–C₃₆; Derivative: 1 TMS |
Why This Matters
For analytical laboratories procuring reference standards for GC-MS metabolite profiling, the RI value of 1091.27 provides a verifiable, instrument-independent parameter that confirms correct compound identity and distinguishes this TMS ether from co-eluting isomers or degradation products.
- [1] Human Metabolome Database (HMDB). GC-MS Spectrum – Octanol GC-MS (1 TMS). HMDB0001183. Retention Index: 1091.27 on 5%-phenyl-95%-dimethylpolysiloxane capillary column. Derivative Formula: C₁₁H₂₆OSi. View Source
- [2] ContaminantDB. Predicted GC-MS Spectrum – GC-MS (1 TMS) – 70 eV, Positive. Compound: 2-Octanol. ChemDB ID: CHEM006958. Predicted by CFM-ID(EI). View Source
